molecular formula C6H10ClN B11722419 N-cyclohexylidenechloranamine

N-cyclohexylidenechloranamine

Cat. No.: B11722419
M. Wt: 131.60 g/mol
InChI Key: XUOGNYNFOFPBKN-UHFFFAOYSA-N
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Description

N-cyclohexylidenechloranamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylidene group attached to a chloranamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylidenechloranamine typically involves the reaction of cyclohexanone with chloramine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylidenechloranamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where the chloranamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-cyclohexylidenechloranamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexylidenechloranamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexylidenechloranamine include other cyclohexylidene derivatives and chloranamine analogs. Examples include N-cyclohexylideneamine and N-chlorocyclohexylamine.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a cyclohexylidene group with a chloranamine moiety makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H10ClN

Molecular Weight

131.60 g/mol

IUPAC Name

N-chlorocyclohexanimine

InChI

InChI=1S/C6H10ClN/c7-8-6-4-2-1-3-5-6/h1-5H2

InChI Key

XUOGNYNFOFPBKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCl)CC1

Origin of Product

United States

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